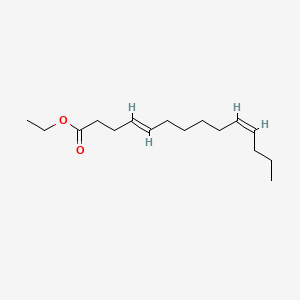
4-b-Laminaribiosylglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-beta-Laminaribiosylglucose is an oligosaccharide with the molecular formula C18H32O16. It is a complex carbohydrate composed of glucose units linked together. This compound is part of the broader class of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. The structure of 4-beta-Laminaribiosylglucose includes multiple hydroxyl groups, making it highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Laminaribiosylglucose typically involves the enzymatic or chemical glycosylation of glucose derivatives. One common method is the use of glycosyltransferases, which catalyze the transfer of glycosyl groups to specific acceptor molecules. The reaction conditions often require controlled pH and temperature to ensure the stability of the enzymes and the integrity of the product .
Industrial Production Methods
Industrial production of 4-beta-Laminaribiosylglucose may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity. The product is then extracted and purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-beta-Laminaribiosylglucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for esterification and etherification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
4-beta-Laminaribiosylglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a stabilizer in food products.
Mecanismo De Acción
The mechanism of action of 4-beta-Laminaribiosylglucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cell-cell communication and immune response .
Comparación Con Compuestos Similares
4-beta-Laminaribiosylglucose is similar to other oligosaccharides such as lactulose and cellobiose. it is unique in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Lactulose: A synthetic disaccharide used as a prebiotic and laxative.
Cellobiose: A disaccharide derived from cellulose, used in the study of cellulose degradation
Propiedades
Número CAS |
4467-70-3 |
|---|---|
Fórmula molecular |
C18H32O16 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1 |
Clave InChI |
ODDPRQJTYDIWJU-YTJFHSSISA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
melting_point |
229 - 231 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


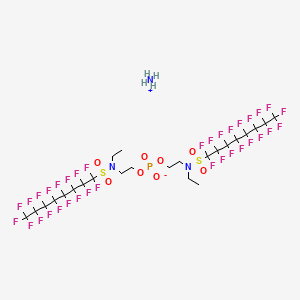
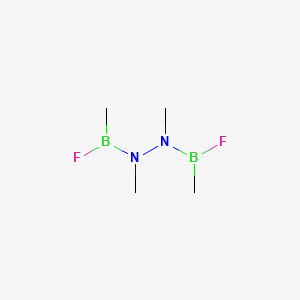
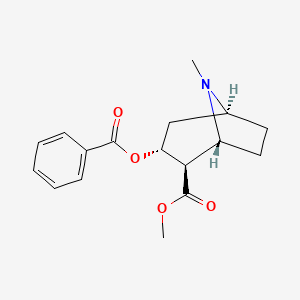
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
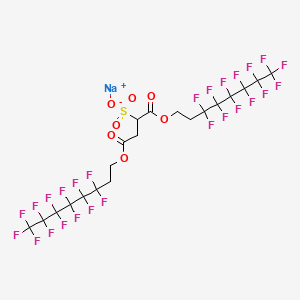
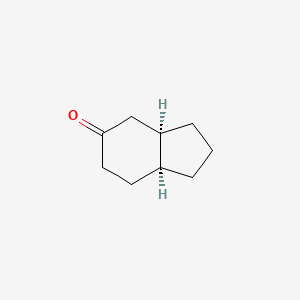
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
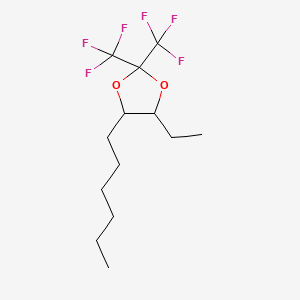
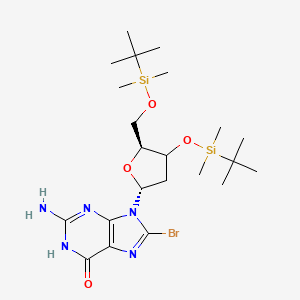

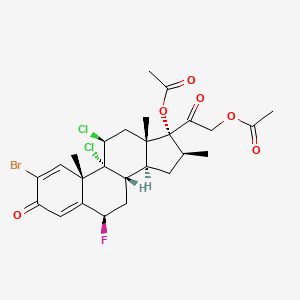
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

